Norbenzphetamine

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Sourcing Norbenzphetamine (CAS 1085-42-3) requires a reference standard with verified, application-specific performance. Generic amphetamine or benzphetamine standards are unsuitable due to critical kinetic differences. This compound uniquely forms a cytochrome P-450 metabolic intermediate complex 10-fold faster than benzphetamine, making it the essential positive control for mechanism-based inhibition and drug-drug interaction studies. Its distinct mass spectrometry fragmentation and significantly higher incorporation rate into hair matrices are indispensable for developing robust LC-MS/MS forensic methods. Avoid experimental variability; secure a standard validated for these specific mechanistic and analytical applications.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 1085-42-3
Cat. No. B092178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbenzphetamine
CAS1085-42-3
SynonymsN-benzyl-alpha-methylphenethylamine
norbenzphetamine
norbenzphetamine hydrochloride
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCC2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
InChIKeyJLCDKDGHTWGGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norbenzphetamine (CAS 1085-42-3): What Scientists and Procurement Specialists Need to Know


Norbenzphetamine (CAS 1085-42-3), also known as N-benzyl-1-phenylpropan-2-amine or 1-phenyl-2-benzylaminopropane, is a primary amine and the principal N-demethylated metabolite of the anorectic agent benzphetamine [1]. It belongs to the amphetamine and phenethylamine class of organic compounds and has been identified in human blood [2]. This compound serves as a versatile small molecule scaffold and is used in analytical chemistry, forensic toxicology, and drug metabolism research . Its molecular formula is C₁₆H₁₉N with an average molecular weight of 225.335 g/mol [1].

Why Scientists Cannot Simply Substitute Norbenzphetamine with Other Amphetamine Derivatives


Despite its structural classification as an amphetamine derivative, Norbenzphetamine exhibits distinct metabolic, pharmacokinetic, and analytical properties that preclude simple substitution with close analogs like amphetamine, methamphetamine, or benzphetamine. Its unique N-benzyl substitution alters enzyme kinetics, cytochrome P450 complex formation rates, and drug incorporation into keratinous matrices [1]. Critical differences in hepatic microsomal metabolism, metabolic intermediate complex formation, and drug-hair incorporation rates [2] make it an indispensable reference standard and research tool. Direct substitution with generic alternatives would compromise experimental reproducibility and quantitative accuracy in bioanalytical assays [3].

Norbenzphetamine (CAS 1085-42-3) - Quantitative Differentiators for Scientific Selection


Superior Metabolic Intermediate Complex Formation Rate vs. Benzphetamine and Amphetamine

Norbenzphetamine forms a cytochrome P-450 metabolic intermediate (MI) complex at a rate of 0.8 nmol/mg protein/min, which is 10 times faster than benzphetamine and 40 times faster than d-amphetamine under identical conditions [1]. This differential complex formation rate directly impacts its utility in studying P450 mechanism-based inhibition and drug-drug interactions. The 455-nm absorbing complex is stable and requires NADPH and oxygen [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Differential Hepatic Microsomal Metabolism and Substrate Affinity in Untreated vs. Phenobarbital-Treated Rats

In microsomes from untreated rats, benzphetamine competitively inhibits the further oxidation of norbenzphetamine, whereas this inhibition is relieved in microsomes from phenobarbital-treated rats [1]. The constitutive cytochrome P-450 in untreated microsomes has a high affinity for benzphetamine, while phenobarbital induces a cytochrome P-450 isozyme with a lower affinity for benzphetamine, allowing norbenzphetamine oxidation to proceed [1]. This isoform-dependent metabolic shift is a unique feature of the benzphetamine/norbenzphetamine pathway.

Drug Metabolism Enzyme Induction Cytochrome P450

Enhanced Drug Incorporation into Hair vs. Amphetamine and Methamphetamine

Norbenzphetamine demonstrates a significantly higher incorporation rate (ICR) into rat hair compared to amphetamine (AP) and methamphetamine (MA) [1]. The ICR, defined as the ratio of hair drug concentration to plasma AUC, is markedly elevated for compounds with a benzene or furan ring at the N-position, including norbenzphetamine [1]. This property is attributed to the N-benzyl group increasing lipophilicity and melanin affinity [2].

Forensic Toxicology Bioanalysis Hair Testing

Superior Inhibition of Mixed-Function Oxidases After Metabolic Activation

Preincubation of norbenzphetamine with NADPH-fortified microsomes significantly enhances its inhibition of both ethylmorphine N-demethylase and benzopyrene hydroxylase [1]. At 0.20 mM, norbenzphetamine initially inhibits ethylmorphine demethylation by 13%, but after preincubation, inhibition increases to 64% [1]. This effect is attributed to its rapid formation of a metabolic intermediate (MI) complex with cytochrome P-450 [1].

Enzyme Inhibition Drug Interactions Cytochrome P450

Moderate Glutathione Depletion in Isolated Hepatocytes

Incubation of isolated rat hepatocytes with norbenzphetamine causes a decrease in cellular reduced glutathione (GSH) levels, suggesting consumption during metabolism [1]. The extent of GSH depletion is less pronounced than with its N-oxidized metabolites, N-hydroxynorbenzphetamine and the corresponding nitrone [1]. This differential effect on cellular redox status is not observed with N-hydroxyamphetamine [1].

Toxicology Cellular Metabolism Oxidative Stress

Top 4 High-Value Application Scenarios for Norbenzphetamine (CAS 1085-42-3)


Positive Control and Probe for Cytochrome P450 Metabolic Intermediate Complex Formation Studies

Due to its uniquely rapid and extensive formation of a cytochrome P-450 metabolic intermediate complex (10-fold faster than benzphetamine) [1], Norbenzphetamine is the preferred positive control in mechanistic studies of P450 mechanism-based inhibition, drug-drug interactions, and enzyme inactivation. Its well-characterized spectral properties (absorbance maximum at 455 nm) make it ideal for spectrophotometric assays [2].

Essential Reference Standard for LC-MS/MS Quantification in Forensic Toxicology

Given its significantly higher incorporation rate into hair compared to amphetamine and methamphetamine [3], Norbenzphetamine is an indispensable reference standard for developing and validating LC-MS/MS methods aimed at detecting benzphetamine use in hair analysis. Its unique fragmentation pattern in mass spectrometry also aids in unambiguous identification [4].

Model Substrate for Investigating Isoform-Specific Cytochrome P450 Metabolism

The differential inhibition of norbenzphetamine oxidation by benzphetamine in untreated versus phenobarbital-induced rat hepatic microsomes provides a robust model system for studying the functional consequences of P450 enzyme induction [5]. Researchers can use this compound to dissect the contributions of constitutive versus inducible P450 isoforms in drug metabolism.

Tool Compound for Studying Mechanism-Based Enzyme Inhibition and Mixed-Function Oxidase Activity

Norbenzphetamine's ability to significantly enhance its inhibition of mixed-function oxidases (e.g., ethylmorphine N-demethylase) upon preincubation with NADPH [6] makes it a valuable tool for investigating the kinetics and mechanisms of P450-mediated metabolic activation and inactivation. This property is directly relevant to understanding drug-induced hepatotoxicity and adverse drug reactions.

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